Baloxavir marboxil - 1985606-14-1

Baloxavir marboxil

Catalog Number: EVT-260908
CAS Number: 1985606-14-1
Molecular Formula: C27H23F2N3O7S
Molecular Weight: 571.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Baloxavir marboxil is a novel antiviral agent classified as a cap-dependent endonuclease inhibitor. It is the first in its class to be licensed for treating influenza virus infection in Japan and the USA. [] Baloxavir marboxil is a prodrug that is rapidly metabolized into its active form, baloxavir acid, in the body. [, ] It is primarily studied for its effectiveness against influenza A and B viruses, including strains resistant to neuraminidase inhibitors. [, , , ] In scientific research, baloxavir marboxil is used as a tool to understand influenza virus replication and to develop new antiviral therapies.

Synthesis Analysis

A green synthesis method for 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One, a key intermediate in the synthesis of baloxavir marboxil, has been proposed. This route aims to improve the overall yield and integrate principles of green chemistry by utilizing milder reaction conditions and fewer steps compared to conventional methods. It also aims to minimize the use of hazardous chemicals, reducing hazardous waste generation during industrial production. []

Chemical Reactions Analysis

Kinetic degradation studies using HPLC-MS have been conducted on baloxavir marboxil. These studies revealed that acidic, thermal neutral, and photolytic degradation reactions follow zero-order kinetics, while basic and oxidative degradation reactions follow first-order kinetics. []

Mechanism of Action

Baloxavir marboxil exerts its antiviral effect by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. [, , , , , , , , ] This enzyme is essential for viral mRNA transcription and replication. By inhibiting PA endonuclease, baloxavir marboxil effectively blocks viral replication, leading to a reduction in viral load and symptom alleviation. [, , , ]

Applications
  • In vitro studies: Baloxavir acid, the active form of baloxavir marboxil, has shown synergistic antiviral activity in combination with neuraminidase inhibitors in vitro. [] This finding suggests the potential for combination therapy using both drug classes.
  • Animal model studies: Baloxavir marboxil has demonstrated efficacy in various animal models of influenza virus infection. It has protected mice from lethal challenge with a low pathogenic avian influenza H7N9 virus [] and a highly pathogenic version of H7N9 human isolates. [] In a murine model of influenza-associated pulmonary aspergillosis, baloxavir marboxil mitigated severe influenza and decreased susceptibility to invasive Aspergillus superinfection. [] Pharmacokinetic and pharmacodynamic analysis in a murine model showed that baloxavir marboxil rapidly reduces viral titers in the lungs, exhibiting a strong correlation between its plasma concentration and antiviral activity. [] Studies in nude mice, an immunodeficient model, revealed that prolonged baloxavir marboxil treatment increased survival time but did not fully eradicate the virus. []
  • Drug repurposing: Computational studies have explored the potential of repurposing baloxavir marboxil for other viral infections. In silico studies suggested its potential as an inhibitor of human adenovirus (HADV) [] and SARS-CoV-2 RNA dependent RNA polymerase (RdRP). []
Future Directions
  • Optimizing dosing regimens: Further research is needed to optimize dosing regimens, particularly for young children, to mitigate the emergence of resistant viruses. []
  • Combination therapy: Exploring the potential benefits of combining baloxavir marboxil with other antiviral drugs, such as neuraminidase inhibitors, could lead to improved efficacy and a reduced risk of resistance development. [, , ]
  • Broader antiviral activity: Investigating the potential of baloxavir marboxil against other viral infections, such as HADV and SARS-CoV-2, based on initial in silico studies, could expand its therapeutic applications. [, ]
  • Resistance surveillance: Continuous surveillance for the emergence and spread of baloxavir-resistant influenza viruses is crucial to ensure its long-term effectiveness. [, , ]

Properties

CAS Number

1985606-14-1

Product Name

Baloxavir marboxil

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate

Molecular Formula

C27H23F2N3O7S

Molecular Weight

571.6 g/mol

InChI

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1

InChI Key

RZVPBGBYGMDSBG-GGAORHGYSA-N

SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Solubility

Soluble in DMSO

Synonyms

Baloxavir marboxil; S 033188; S-033188; S033188; Xofluza;

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.